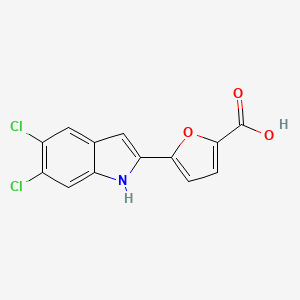
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- is a complex organic compound that features a furan ring fused with an indole structure, substituted with dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of dichloro substituents. The furan ring is then fused to the indole structure through a series of condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: Halogen atoms can be substituted with other groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic acid: A related compound with applications in polymer production.
5-Hydroxymethylfurfural: Another furan derivative with potential as a bio-based chemical.
Indole-3-acetic acid: An indole derivative with significant biological activity.
Uniqueness
2-Furancarboxylic acid, 5-(5,6-dichloro-1H-indol-2-yl)- is unique due to its combined furan and indole structures, along with dichloro substituents
Eigenschaften
CAS-Nummer |
835594-98-4 |
|---|---|
Molekularformel |
C13H7Cl2NO3 |
Molekulargewicht |
296.10 g/mol |
IUPAC-Name |
5-(5,6-dichloro-1H-indol-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H7Cl2NO3/c14-7-3-6-4-10(16-9(6)5-8(7)15)11-1-2-12(19-11)13(17)18/h1-5,16H,(H,17,18) |
InChI-Schlüssel |
DFYAUBGAPXJYDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC3=CC(=C(C=C3N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


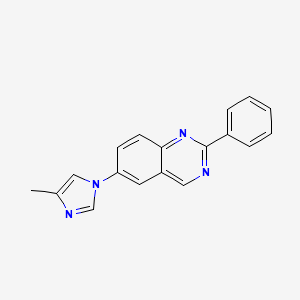
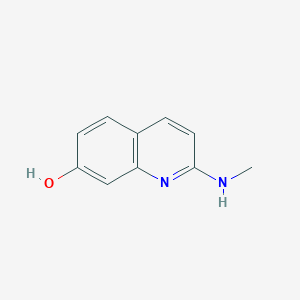
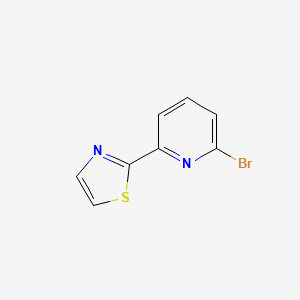
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
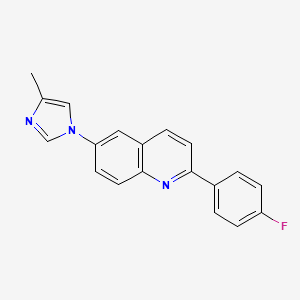
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)
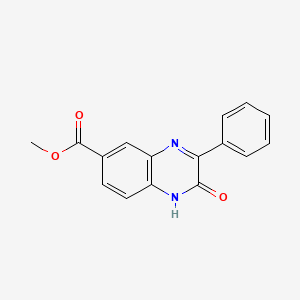
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
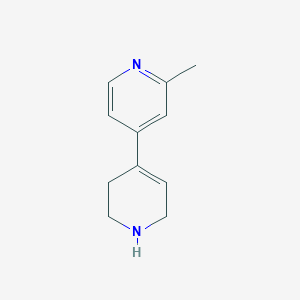


![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)

